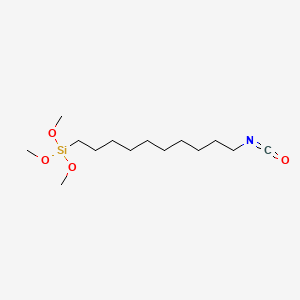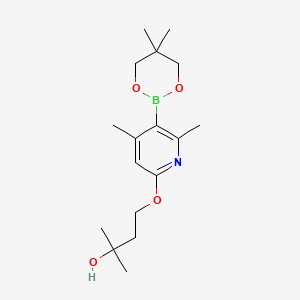
3,3-Difluoro-1,3'-biazetidine
Descripción general
Descripción
3,3-Difluoro-1,3’-biazetidine is a heterocyclic compound characterized by the presence of two azetidine rings, each containing a fluorine atom at the 3-position
Mecanismo De Acción
Target of Action
The primary target of 3,3-Difluoro-1,3’-biazetidine is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
3,3-Difluoro-1,3’-biazetidine interacts with tubulin at the colchicine-binding site . This interaction disrupts the normal function of tubulin, preventing the formation of microtubules . As a result, cell division is inhibited, leading to cell death .
Biochemical Pathways
The disruption of microtubule formation affects several biochemical pathways. Most notably, it interferes with the mitotic spindle formation , which is essential for chromosome segregation during cell division . This leads to cell cycle arrest at the metaphase-anaphase transition, triggering apoptosis, or programmed cell death .
Result of Action
The result of 3,3-Difluoro-1,3’-biazetidine’s action is the induction of apoptosis in cancer cells . It achieves this by disrupting microtubule formation, leading to cell cycle arrest and subsequent cell death . This makes 3,3-Difluoro-1,3’-biazetidine a potential candidate for anticancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1,3’-biazetidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable difluoroamine precursor with a bifunctional reagent that facilitates the formation of the azetidine rings. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to enhance the reaction efficiency.
Industrial Production Methods
While specific industrial production methods for 3,3-Difluoro-1,3’-biazetidine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-1,3’-biazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of difluoro-azetidine oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced azetidine derivatives.
Substitution: The fluorine atoms in 3,3-Difluoro-1,3’-biazetidine can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Difluoro-azetidine oxides.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted azetidine compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3-Difluoro-1,3’-biazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-1,3’-biazetidine: Contains a single fluorine atom, leading to different reactivity and properties compared to 3,3-Difluoro-1,3’-biazetidine.
1,3’-Biazetidine: Lacks fluorine atoms, resulting in lower stability and reactivity.
3,3-Dichloro-1,3’-biazetidine: Contains chlorine atoms instead of fluorine, which affects its chemical behavior and applications.
Uniqueness
3,3-Difluoro-1,3’-biazetidine is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
1-(azetidin-3-yl)-3,3-difluoroazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2/c7-6(8)3-10(4-6)5-1-9-2-5/h5,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGMLHHKLFTYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307242 | |
| Record name | 3,3-Difluoro-1,3′-biazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257294-10-2 | |
| Record name | 3,3-Difluoro-1,3′-biazetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257294-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Difluoro-1,3′-biazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B595984.png)


